![molecular formula C14H8Cl3F3N2O B1446110 (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine CAS No. 1708133-27-0](/img/structure/B1446110.png)
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Vue d'ensemble
Description
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine is a useful research compound. Its molecular formula is C14H8Cl3F3N2O and its molecular weight is 383.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroscience: Modulation of Metabotropic Glutamate Receptors
This compound has been explored as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The efficacy of PAMs of mGlu4 in preclinical rodent models of Parkinson’s disease has been established, highlighting the potential therapeutic applications of this compound in neurodegenerative diseases .
Organic Chemistry: Trifluoromethylation of Iodoarenes
In organic synthesis, the compound is used in the copper(ii)-catalyzed trifluoromethylation of iodoarenes. This process is significant for modern drug discovery, as the introduction of a trifluoromethyl group to organic molecules can influence their pharmacological properties .
Medicinal Chemistry: Synthesis of Trifluoromethyl Ketones
Trifluoromethyl ketones (TFMKs) are valuable intermediates in medicinal chemistry. The compound can be utilized in the synthesis of TFMKs, which are known for their properties and applications in the development of new therapeutic agents .
Safety And Hazards
Propriétés
IUPAC Name |
(NE)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-9-1-7(2-10(16)4-9)12(22-23)5-13-11(17)3-8(6-21-13)14(18,19)20/h1-4,6,23H,5H2/b22-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLDXKXCOQUJFE-WSDLNYQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=NO)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)/C(=N/O)/CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




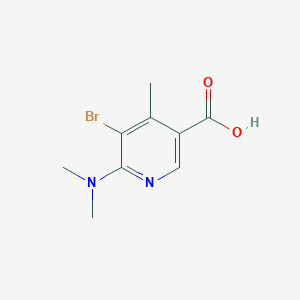
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
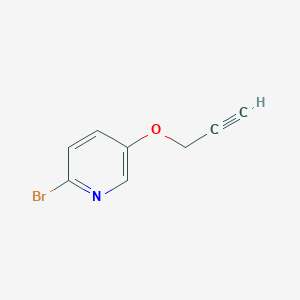
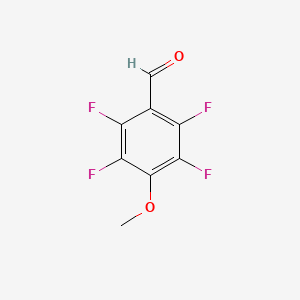
![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)
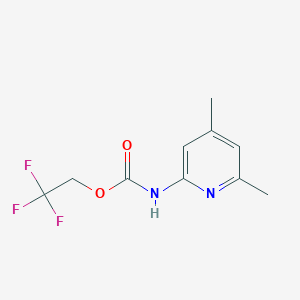
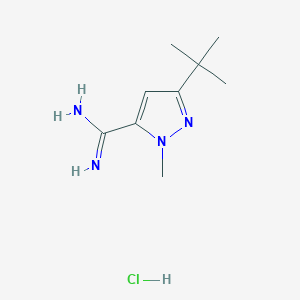
![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)
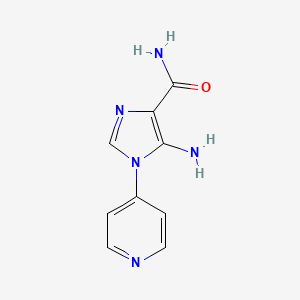
![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)
![Spiro[3.3]heptan-2-ylmethanamine hydrochloride](/img/structure/B1446046.png)
![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)
